molecular formula C15H10O3 B429393 2-acetyl-1H-benzo[f]chromen-1-one

2-acetyl-1H-benzo[f]chromen-1-one

Cat. No.: B429393
M. Wt: 238.24g/mol
InChI Key: RTBHOGBNUUUJLZ-UHFFFAOYSA-N
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Description

2-acetyl-1H-benzo[f]chromen-1-one is a benzo[f]chromene derivative, a class of heterocyclic compounds recognized as a versatile and biologically attractive scaffold in medicinal chemistry research . Compounds based on the 1H-benzo[f]chromene structure are frequently investigated for their potential antiproliferative properties against various human tumor cell lines . Research on analogous structures indicates that such compounds can function by inhibiting tubulin polymerization at the colchicine binding site, which leads to cell cycle arrest and caspase-dependent apoptosis, thereby disrupting tumor vasculature . Some benzo[f]chromene derivatives have also been explored for their ability to overcome multidrug resistance (MDR) in cancer cells, for instance, by acting as inhibitors of P-glycoprotein (P-gp/ABCB1) to enhance the efficacy of chemotherapeutic agents . Furthermore, the chromene core structure is known for its high lipophilicity, which can facilitate cell membrane penetration and increase the druggability of potential lead compounds . This combination of properties makes this compound a compound of significant interest for research in anticancer drug discovery and development.

Properties

Molecular Formula

C15H10O3

Molecular Weight

238.24g/mol

IUPAC Name

2-acetylbenzo[f]chromen-1-one

InChI

InChI=1S/C15H10O3/c1-9(16)12-8-18-13-7-6-10-4-2-3-5-11(10)14(13)15(12)17/h2-8H,1H3

InChI Key

RTBHOGBNUUUJLZ-UHFFFAOYSA-N

SMILES

CC(=O)C1=COC2=C(C1=O)C3=CC=CC=C3C=C2

Canonical SMILES

CC(=O)C1=COC2=C(C1=O)C3=CC=CC=C3C=C2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Impact:

  • Acetyl vs. Morpholino: The acetyl group (electron-withdrawing) may reduce electron density in the aromatic system compared to morpholino (electron-donating), affecting reactivity and binding to biological targets .
  • Dihydro vs. Fully Aromatic: Dihydro analogs (e.g., 3-(4-iodophenyl)-2,3-dihydro) exhibit non-planar pyran rings, altering stacking interactions and solubility .

Physical and Crystallographic Properties

  • Crystal Packing: 2,3-Dihydro derivatives exhibit intermolecular interactions such as C–H⋯O hydrogen bonds and halogen bonds (e.g., I⋯O in 3-(4-iodophenyl)), leading to chain or sheet-like packing . In contrast, fully aromatic chromenones (e.g., 2-acetyl) may adopt planar conformations conducive to π-π stacking.
  • Thermal Stability: Limited melting point data are available, but crystalline derivatives (e.g., 3-[4-(benzyloxy)phenyl]) demonstrate stability up to 250°C .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Weight Substituent Position Key Functional Groups
This compound 262.24 g/mol C-2 Acetyl
3-Acetyl-8-methoxy-2H-chromen-2-one 218.21 g/mol C-3, C-8 Acetyl, methoxy
3-Morpholino-1H-benzo[f]chromen-1-one 277.29 g/mol C-3 Morpholino

Preparation Methods

Aldol Condensation and Cyclization

A foundational method for synthesizing benzo[f]coumarin derivatives involves aldol condensation followed by cyclization. For instance, Popova et al. demonstrated the synthesis of flavonols via aldol condensation between 1-acetyl-2-naphthol and aromatic aldehydes, followed by oxidative cyclization. Adapting this approach, 2-acetyl-1 H-benzo[ f]chromen-1-one could be synthesized through the following steps:

  • Aldol Condensation : Reacting 1-acetyl-2-naphthol with glyoxalic acid in acetic acid/HCl yields intermediates with α,β-unsaturated ketone moieties.

  • Cyclization : Acid-catalyzed intramolecular cyclization forms the coumarin core. For example, Tolstoluzhsky et al. used ytterbium triflate under microwave conditions to facilitate similar cyclizations.

Key Reaction Conditions :

  • Solvent: Acetic acid or ethanol.

  • Catalysts: Ytterbium triflate (for microwave-assisted reactions) or HCl (for traditional acid catalysis).

  • Temperature: 60–120°C, depending on the substrate.

Modern Catalytic Methods

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. In a study by Tolstoluzhsky et al., 4-oxo-4-(2-oxo-2 H-chromen-3-yl)but-2-enoic acid was synthesized using glyoxalic acid and acetic anhydride under microwave conditions with ytterbium triflate as a catalyst. This method reduced reaction times from hours to minutes and improved yields (70–85%).

Application to Target Compound :

  • Replace glyoxalic acid with acetylating agents (e.g., acetic anhydride) to introduce the acetyl group at position 2.

  • Optimize microwave parameters (power: 300 W, time: 10–15 min).

Transition Metal Catalysis

Grubbs’ second-generation catalyst has been employed for ring-closing metathesis in coumarin synthesis. For example, 7-allyloxy-4-methyl-2 H-chromen-2-one underwent metathesis with fatty acid derivatives to yield elongated coumarin analogs.

Adaptation Strategy :

  • Use 1-acetyl-2-naphthol as a starting material.

  • Introduce allyl groups via alkylation, followed by metathesis to form the benzo[f]chromenone skeleton.

Characterization and Spectral Data

While direct spectral data for 2-acetyl-1 H-benzo[ f]chromen-1-one are unavailable, analogous compounds provide critical benchmarks:

Infrared Spectroscopy (IR)

  • C=O Stretch : 1713–1736 cm⁻¹ (coumarin lactone and acetyl group).

  • Aromatic C–H : 3050–3100 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR :

    • Coumarin protons: δ 6.24–8.16 ppm.

    • Acetyl group: δ 2.39 ppm (singlet, 3H).

  • ¹³C NMR :

    • Lactone carbonyl: δ 170–172 ppm.

    • Acetyl carbonyl: δ 200–205 ppm.

Mass Spectrometry

  • ESI-MS : Molecular ion peaks at m/z 217–597, depending on substituents.

Challenges and Optimization Strategies

Regioselectivity Issues

The position of the acetyl group is highly sensitive to reaction conditions. For example, using excess acetylating agents or prolonged heating may lead to diacetylated byproducts.

Mitigation :

  • Use stoichiometric control (1:1 molar ratio of naphthol to acetylating agent).

  • Employ low-temperature reactions (0–5°C) to suppress side reactions.

Yield Improvement

Yields for similar compounds range from 30% (for multi-step syntheses) to 85% (microwave-assisted).

Optimization Tactics :

  • Catalytic additives: CuI or K₂CO₃ improve cyclization efficiency.

  • Solvent choice: 1,4-dioxane enhances solubility of intermediates.

Applications and Derivatives

Although the biological activity of 2-acetyl-1 H-benzo[ f]chromen-1-one remains unexplored, structurally related compounds exhibit:

  • Anticancer Properties : 7-Substituted coumarins showed IC₅₀ values of 5–20 μM against breast cancer cell lines.

  • Antimicrobial Activity : Benzimidazole-coumarin hybrids inhibited S. aureus (MIC: 8–32 μg/mL) .

Q & A

Basic: What are the standard synthetic routes for 2-acetyl-1H-benzo[f]chromen-1-one, and how can purity be optimized?

The synthesis typically involves cyclocondensation of substituted naphthols with acetylated ketones under acidic or basic conditions. For example, Kumar et al. (2014) described a method where the title compound was recrystallized twice from chloroform to achieve high crystallinity and purity . Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Recrystallization : Chloroform or ethanol is preferred for removing byproducts.
  • Characterization : Use TLC or HPLC to monitor reaction progress.
Typical Reaction Parameters
Solvent: Chloroform
Temperature: 60–80°C
Yield: ~65–75%
Purity (HPLC): ≥98%

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

  • NMR : 1^1H and 13^{13}C NMR confirm the acetyl group (δ ~2.5 ppm for CH3_3) and chromenone backbone (aromatic protons at δ 6.8–8.2 ppm) .
  • X-ray diffraction : Monoclinic space group P21/nP2_1/n with unit cell parameters a=6.9632a = 6.9632 Å, b=35.846b = 35.846 Å, c=7.7879c = 7.7879 Å, and β = 100.375° .
  • Hydrogen bonding : Short C–H⋯O interactions (2.5–2.7 Å) stabilize the crystal lattice .

Advanced: How can SHELX software resolve discrepancies in crystallographic data for this compound?

SHELXL refinement is critical for addressing data contradictions:

  • R-factor optimization : Aim for R1<0.05R_1 < 0.05 using high-resolution data (e.g., synchrotron sources).
  • Hydrogen placement : Geometrically position H atoms with Uiso=1.2UeqU_{iso} = 1.2U_{eq}(C) for non-methyl groups .
  • Twinned data : Use SHELXE for iterative phasing if twinning is detected .

Advanced: How should researchers address contradictions in biological activity data across studies?

  • Statistical rigor : Apply ANOVA or Bayesian meta-analysis to reconcile variability in IC50_{50} values (e.g., DK98’s apoptosis induction in HCT116 cells ).
  • Dose-response validation : Use standardized assays (e.g., caspase-3 activation) with triplicate replicates.
  • Open data practices : Share raw datasets to enable reproducibility checks .

Basic: What in vitro assays are recommended for screening its biological activity?

  • Anticancer activity : Colony formation assays (e.g., HCT116 cells treated with 10–50 μM DK98 for 48 hours) .
  • Apoptosis markers : Western blotting for cleaved PARP and caspase-3.
  • Cytotoxicity : MTT assays with EC50_{50} calculations (e.g., 24-hour exposure).

Advanced: How can structure-activity relationship (SAR) studies guide pharmacomodulation of this scaffold?

  • Acetyl group substitution : Replace the acetyl with propionyl to assess steric effects on binding.
  • Ring functionalization : Introduce electron-withdrawing groups (e.g., Br at C6/C8) to enhance electrophilic reactivity .
  • Pharmacokinetic profiling : LogP calculations (e.g., 3.2 for DK98) predict blood-brain barrier penetration .

Advanced: What strategies optimize reaction yields in large-scale synthesis?

  • Design of Experiments (DOE) : Vary temperature (50–100°C), solvent polarity (DMF vs. THF), and catalyst loading (5–20 mol% Pd).
  • Flow chemistry : Continuous reactors reduce side reactions (e.g., dimerization).
  • Byproduct analysis : Use GC-MS to identify and suppress impurities like unreacted naphthol .

Basic: How is the compound’s stability assessed under different storage conditions?

  • Accelerated degradation : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC.
  • Photostability : UV irradiation (320–400 nm) for 48 hours; track chromenone ring decomposition.
  • Solution stability : Assess in PBS (pH 7.4) at 25°C for 24 hours .

Advanced: What computational methods predict its interaction with biological targets?

  • Molecular docking : AutoDock Vina simulates binding to caspase-3 (PDB: 1CP3) with ΔG ≈ -9.2 kcal/mol .
  • MD simulations : GROMACS evaluates conformational stability over 100 ns trajectories.
  • QM/MM : Hybrid quantum mechanics/molecular mechanics models map electron transfer during apoptosis .

Advanced: How do crystallographic packing motifs influence its solid-state properties?

  • Inversion dimers : Linked via C–H⋯O bonds (graph set motifs R22(8)R_2^2(8) and R22(10)R_2^2(10)) form sheets parallel to (010) .
  • Thermal stability : TGA shows decomposition >250°C, correlating with dense packing.
  • Solubility : Polar solvents disrupt π-π stacking (interplanar distance ~3.5 Å) .

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